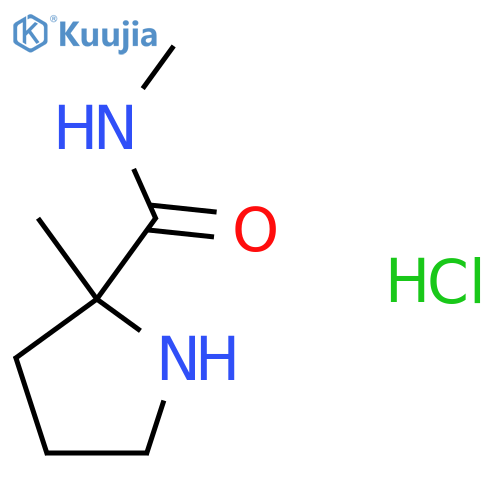

Cas no 2742653-31-0 (N,2-dimethylpyrrolidine-2-carboxamide hydrochloride)

N,2-dimethylpyrrolidine-2-carboxamide hydrochloride 化学的及び物理的性質

名前と識別子

-

- N,2-dimethylpyrrolidine-2-carboxamide hydrochloride

- EN300-7789986

- 2742653-31-0

-

- インチ: 1S/C7H14N2O.ClH/c1-7(6(10)8-2)4-3-5-9-7;/h9H,3-5H2,1-2H3,(H,8,10);1H

- InChIKey: LUNDBOSAWCXTNX-UHFFFAOYSA-N

- ほほえんだ: Cl.O=C(C1(C)CCCN1)NC

計算された属性

- せいみつぶんしりょう: 178.0872908g/mol

- どういたいしつりょう: 178.0872908g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 147

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.1Ų

N,2-dimethylpyrrolidine-2-carboxamide hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7789986-0.25g |

N,2-dimethylpyrrolidine-2-carboxamide hydrochloride |

2742653-31-0 | 95.0% | 0.25g |

$425.0 | 2025-02-22 | |

| Enamine | EN300-7789986-2.5g |

N,2-dimethylpyrrolidine-2-carboxamide hydrochloride |

2742653-31-0 | 95.0% | 2.5g |

$1680.0 | 2025-02-22 | |

| Enamine | EN300-7789986-0.05g |

N,2-dimethylpyrrolidine-2-carboxamide hydrochloride |

2742653-31-0 | 95.0% | 0.05g |

$200.0 | 2025-02-22 | |

| Enamine | EN300-7789986-5.0g |

N,2-dimethylpyrrolidine-2-carboxamide hydrochloride |

2742653-31-0 | 95.0% | 5.0g |

$2485.0 | 2025-02-22 | |

| Aaron | AR0287TS-50mg |

N,2-dimethylpyrrolidine-2-carboxamide hydrochloride |

2742653-31-0 | 95% | 50mg |

$300.00 | 2025-02-15 | |

| Aaron | AR0287TS-500mg |

N,2-dimethylpyrrolidine-2-carboxamide hydrochloride |

2742653-31-0 | 95% | 500mg |

$944.00 | 2025-02-15 | |

| 1PlusChem | 1P0287LG-100mg |

N,2-dimethylpyrrolidine-2-carboxamide hydrochloride |

2742653-31-0 | 95% | 100mg |

$418.00 | 2024-05-07 | |

| 1PlusChem | 1P0287LG-1g |

N,2-dimethylpyrrolidine-2-carboxamide hydrochloride |

2742653-31-0 | 95% | 1g |

$1122.00 | 2024-05-07 | |

| Enamine | EN300-7789986-0.1g |

N,2-dimethylpyrrolidine-2-carboxamide hydrochloride |

2742653-31-0 | 95.0% | 0.1g |

$298.0 | 2025-02-22 | |

| Enamine | EN300-7789986-1.0g |

N,2-dimethylpyrrolidine-2-carboxamide hydrochloride |

2742653-31-0 | 95.0% | 1.0g |

$857.0 | 2025-02-22 |

N,2-dimethylpyrrolidine-2-carboxamide hydrochloride 関連文献

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

N,2-dimethylpyrrolidine-2-carboxamide hydrochlorideに関する追加情報

N,2-dimethylpyrrolidine-2-carboxamide hydrochloride (CAS No. 2742653-31-0): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

N,2-dimethylpyrrolidine-2-carboxamide hydrochloride, identified by the CAS number 2742653-31-0, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the class of pyrrolidine derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal chemistry.

The structure of N,2-dimethylpyrrolidine-2-carboxamide hydrochloride consists of a pyrrolidine ring substituted with two methyl groups at the 1 and 2 positions, respectively, and an amide functional group at the 2-position. This unique structural motif contributes to its distinct chemical properties and biological interactions. The presence of the amide group not only influences its reactivity but also opens up possibilities for further functionalization, enabling the synthesis of more complex derivatives with tailored properties.

In recent years, there has been growing interest in pyrrolidine derivatives due to their potential as pharmacophores in various therapeutic areas. Research has highlighted the role of these compounds in modulating enzyme activity, interacting with biological targets, and exhibiting pharmacological effects such as analgesic, anti-inflammatory, and neuroprotective properties. The< strong>N,2-dimethylpyrrolidine-2-carboxamide hydrochloride compound is no exception and has been studied for its potential applications in addressing various health challenges.

One of the most compelling aspects of N,2-dimethylpyrrolidine-2-carboxamide hydrochloride is its versatility in synthetic chemistry. The amide group serves as a versatile handle for further modifications, allowing chemists to design derivatives with enhanced bioavailability, improved metabolic stability, or targeted binding affinities. This flexibility has made it a valuable building block in the synthesis of novel molecules aimed at treating a wide range of diseases.

Recent studies have demonstrated the compound's potential in inhibiting specific enzymes that are implicated in inflammatory responses and cellular stress. For instance, research has shown that derivatives of pyrrolidine can modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation pathways. By targeting these enzymes, N,2-dimethylpyrrolidine-2-carboxamide hydrochloride and its derivatives may offer therapeutic benefits in conditions characterized by excessive inflammation.

The pharmacokinetic properties of N,2-dimethylpyrrolidine-2-carboxamide hydrochloride have also been extensively studied. Its hydrochloride salt form improves solubility in aqueous media, facilitating easier formulation into pharmaceutical products. Additionally, preliminary studies suggest that this compound exhibits good oral bioavailability and moderate metabolic stability, making it a promising candidate for further development into an oral therapeutic agent.

In conclusion, N,2-dimethylpyrrolidine-2-carboxamide hydrochloride (CAS No. 2742653-31-0) represents a significant advancement in chemical and pharmaceutical research. Its unique structural features, combined with its potential biological activities and synthetic versatility, make it a valuable compound for drug discovery and development. As research continues to uncover new applications for this derivative, it is likely to play an increasingly important role in addressing various health challenges.

2742653-31-0 (N,2-dimethylpyrrolidine-2-carboxamide hydrochloride) 関連製品

- 1805515-33-6(4,5-Bis(trifluoromethyl)-2-cyanobenzyl bromide)

- 1803693-56-2(Methyl 3-hydroxy-6-methyl-2-(trifluoromethoxy)pyridine-5-acetate)

- 2228744-51-0(1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropan-1-ol)

- 944887-56-3(3-methyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride)

- 1862796-30-2(2-Fluoro-2-(2-methoxypyridin-3-yl)ethan-1-amine)

- 1262004-07-8([1,1'-Biphenyl]-3-ol, 3',4'-dimethoxy-5-(trifluoromethoxy)-)

- 1344644-33-2((2R)-4-(4-chloro-2-fluorophenyl)butan-2-amine)

- 2169896-93-7(N-(2,2,2-trifluoroethyl)but-2-enehydrazide)

- 923122-37-6(2-chloro-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-4-nitrobenzamide)

- 1206969-89-2(8-(Chloromethyl)-3-(ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyridine)